1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine
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Overview
Description
1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine can be achieved through several routes. One common method involves the reaction of an appropriate amidoxime with an isatoic anhydride in a basic medium such as NaOH in DMSO at ambient temperature . This method allows for the efficient production of the oxadiazole ring with various substituents.
Industrial production methods may involve the use of immobilized whole-cell biocatalysts with transaminase activity to achieve high enantioselectivity and yield . This biocatalytic approach is environmentally friendly and economically attractive, making it suitable for large-scale production.
Chemical Reactions Analysis
1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Cyclization: The oxadiazole ring can undergo cyclization reactions to form other heterocyclic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of fluorescent dyes, OLEDs, and sensors due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other heterocyclic compounds and bioactive molecules.
Mechanism of Action
The mechanism of action of 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine can be compared with other similar compounds such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a heterocyclic ring and is used in similar applications.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and are used in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
937666-06-3 |
---|---|
Molecular Formula |
C13H17N3O |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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